molecular formula C12H11ClFN3O2 B5750629 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B5750629
M. Wt: 283.68 g/mol
InChI Key: ZQFKLQJYTWYOLD-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C12H11ClFN3O2 and its molecular weight is 283.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.0523825 g/mol and the complexity rating of the compound is 341. The solubility of this chemical has been described as 6.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O2/c1-7-12(17(18)19)8(2)16(15-7)6-9-3-4-10(14)5-11(9)13/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFKLQJYTWYOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319612
Record name 1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

955964-42-8
Record name 1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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